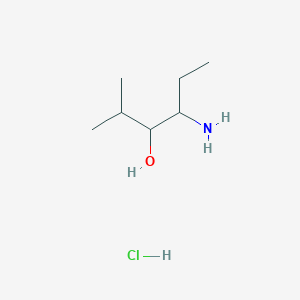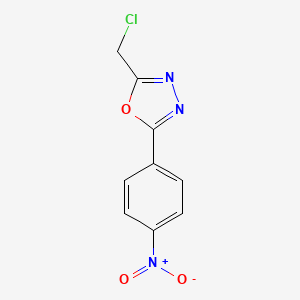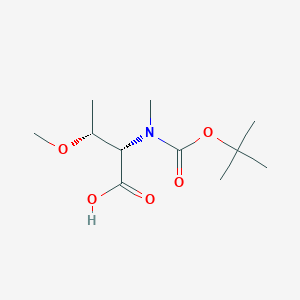
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Befunde: Mehrere Verbindungen zeigten signifikante Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Bemerkenswert ist, dass sie auch für menschliche Zellen nicht toxisch waren .
- Zytotoxizität: Wichtig ist, dass es auch gegen Adriamycin-resistente Brust- und Hepatokarzinomzellen potent blieb .
- Neuroprotektive Wirkung: Diese Derivate haben Potenzial für den Schutz des Nervensystems, was bei verschiedenen neurologischen Erkrankungen entscheidend ist .
- Einzigartiger Aspekt: Die Verbindung wurde strukturell in Form ihres Piperazin-1-ium-Salzes (Mesylat, Pikrat, Citrat, Fumarat oder Malonat) charakterisiert .
Anti-Tuberkulose-Aktivität
Antikrebs-Potenzial
C-Abl-Hemmung zum Schutz des Nervensystems
Strukturcharakterisierung von Imatinib
Synthese von Pyrazolo[4,3-c]pyridinen
Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Behandlung von Tuberkulose bis hin zur Krebsforschung und zum Schutz des Nervensystems. Ihre einzigartige Struktur und ihre biologischen Aktivitäten machen sie zu einem spannenden Thema für weitere Untersuchungen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound’s interaction with its target likely results in the inhibition of bacterial growth, although the specific biochemical interactions remain to be elucidated .
Pharmacokinetics
The compound has been shown to exhibit significant anti-tubercular activity, suggesting that it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth . This leads to a reduction in the severity of tuberculosis symptoms and potentially to the eradication of the bacterium from the host organism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the host organism’s immune response, and the genetic characteristics of the target bacterium
Eigenschaften
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-2-1-5-15(16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-7-3-4-10-25-17/h1-10H,11-14H2,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZQYFSDOBUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide](/img/structure/B2359917.png)

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)
